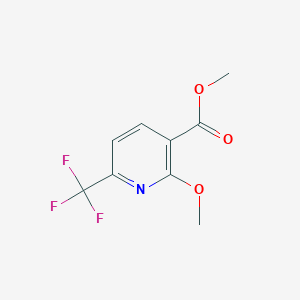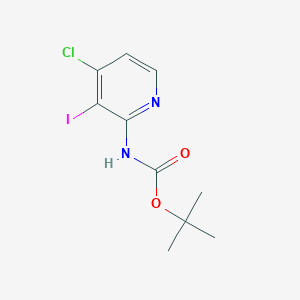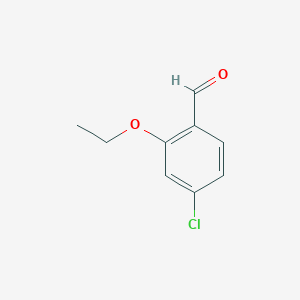![molecular formula C11H14BrN B1398177 N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine CAS No. 1249199-38-9](/img/structure/B1398177.png)
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Descripción general
Descripción
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine (N-BPMC) is an organic compound belonging to the cyclopropanamine class of compounds. It is a cyclic amine containing a three-membered ring with a nitrogen atom at its center and two alkyl substituents. N-BPMC is a useful building block for the synthesis of other compounds, and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Neurochemistry and Potential Therapeutic Uses
- Studies on related compounds such as MDMA (3,4-methylenedioxymethamphetamine) have explored their use in psychotherapy, especially for treating post-traumatic stress disorder (PTSD) and alcohol use disorder. These studies highlight the potential therapeutic applications of such compounds in enhancing psychotherapy outcomes (Sessa, Higbed, & Nutt, 2019).
Pharmacodynamics and Safety
- The pharmacodynamics and safety profiles of compounds structurally related to N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine, such as 1-methylcyclopropene, have been extensively studied. For example, 1-methylcyclopropene is known for its role in inhibiting ethylene action, demonstrating its utility in agricultural applications to prolong the freshness of fruits and vegetables (Blankenship & Dole, 2003). While this application is distinct from therapeutic uses, it illustrates the diverse potential applications of cyclopropylamine derivatives.
Neurotoxicity and Neuroprotective Effects
- Other research focuses on the neurochemical effects and neurotoxicity of MDMA-like substances, providing insight into their potential risks and mechanisms of action in the central nervous system. These studies are crucial for understanding the safety profiles of psychoactive compounds and for developing strategies to mitigate potential adverse effects (McKenna & Peroutka, 1990).
Future Directions in Research and Applications
- Given the pharmacological interest in compounds like N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine, future research could explore their potential neuroprotective properties, effects on neurotransmission, and applications in treating neurological disorders. Studies on compounds with similar actions, such as gacyclidine and its role in organophosphate poisoning treatment, suggest avenues for investigating the neuroprotective and therapeutic potentials of cyclopropylamine derivatives (Lallement et al., 1999).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXLXOZJJYVQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



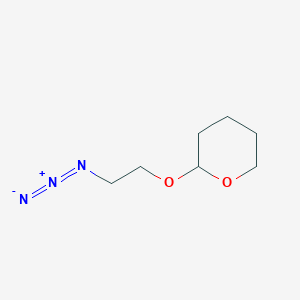
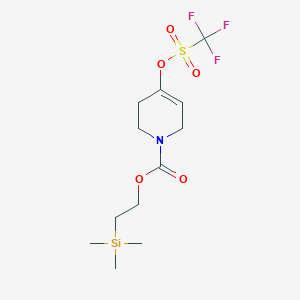
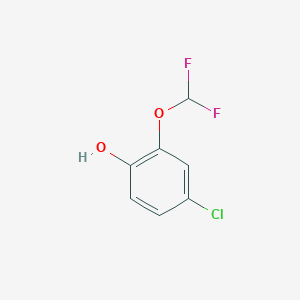
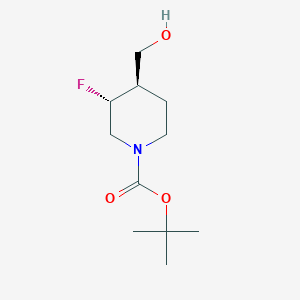
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
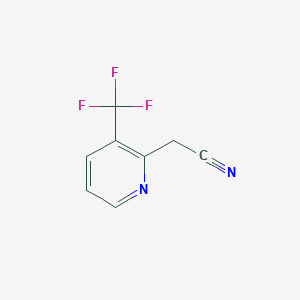


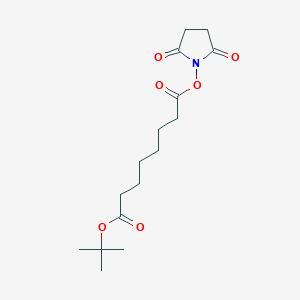
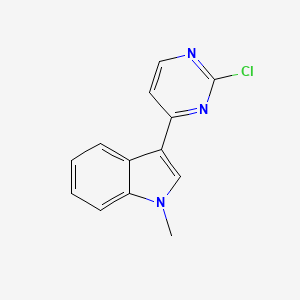
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
